Cyclooctanol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanol;phenylcarbamic acid is a compound that combines the properties of cyclooctanol, a cyclic alcohol, and phenylcarbamic acid, a derivative of carbamic acid. Cyclooctanol is known for its unique chemical structure and various applications in industrial processes, while phenylcarbamic acid is notable for its potential antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanol can be synthesized through the hydrogenation of cyclooctanone, which involves the addition of hydrogen to the carbonyl group in the presence of a suitable catalyst . Another method involves the oxidation of cyclooctene to produce cyclooctene oxide, which is then treated with a strong acid to yield cyclooctanol .
Phenylcarbamic acid can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures, which also yields ammonium carbamate .
Industrial Production Methods
The industrial production of cyclooctanol typically involves the hydrogenation of cyclooctanone using catalysts such as palladium or platinum. This process is favored due to its high efficiency and selectivity . For phenylcarbamic acid, industrial methods often involve the use of ammonia and carbon dioxide under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclooctanol undergoes various chemical reactions, including:
Reduction: Cyclooctanone can be reduced back to cyclooctanol using hydrogenation.
Substitution: Cyclooctanol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Phenylcarbamic acid can undergo reactions such as:
Hydrolysis: Breaking down into phenylamine and carbon dioxide.
Condensation: Forming urea derivatives when reacted with amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Acids: Sulfuric acid for hydrolysis reactions.
Major Products
Cyclooctanone: From the oxidation of cyclooctanol.
Cyclooctanol: From the reduction of cyclooctanone.
Phenylamine: From the hydrolysis of phenylcarbamic acid.
Scientific Research Applications
Cyclooctanol and phenylcarbamic acid have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenylcarbamic acid derivatives involves interaction with the cytoplasmic membrane of bacteria, leading to disruption of membrane integrity and bacterial cell death . The antimicrobial effect is closely connected with the length of the alkoxy tail, which affects surface activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Another cyclic alcohol used in the production of adipic acid and ε-caprolactam.
Cyclopentanol: Used in the textile industry and in the production of fragrances and fungicides.
Uniqueness
Cyclooctanol’s eight-membered ring structure provides unique chemical properties compared to cyclohexanol and cyclopentanol, making it more suitable for specific industrial applications . Phenylcarbamic acid derivatives are unique due to their dual centers of protonation, which enhance their antibacterial activity .
Properties
CAS No. |
6388-21-2 |
---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
cyclooctanol;phenylcarbamic acid |
InChI |
InChI=1S/C8H16O.C7H7NO2/c9-8-6-4-2-1-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h8-9H,1-7H2;1-5,8H,(H,9,10) |
InChI Key |
YAEGHGVKUSPTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.